N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid

CAS No.:

Cat. No.: VC13275369

Molecular Formula: C9H9Br2N3OS

Molecular Weight: 367.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Br2N3OS |

|---|---|

| Molecular Weight | 367.06 g/mol |

| IUPAC Name | 1-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-methylthiourea |

| Standard InChI | InChI=1S/C9H9Br2N3OS/c1-12-9(16)14-13-4-5-2-6(10)8(15)7(11)3-5/h2-4,15H,1H3,(H2,12,14,16)/b13-4- |

| Standard InChI Key | NTJVOTHXYGNFPK-PQMHYQBVSA-N |

| Isomeric SMILES | CNC(=S)N/N=C\C1=CC(=C(C(=C1)Br)O)Br |

| SMILES | CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br |

| Canonical SMILES | CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br |

Introduction

Structural and Chemical Characterization

Molecular Architecture

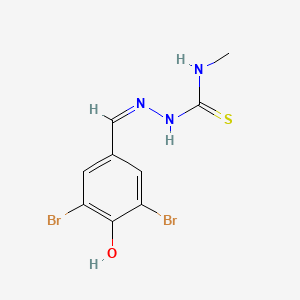

N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid (IUPAC name: 1-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-methylthiourea) features a benzylidene backbone substituted with bromine atoms at the 3- and 5-positions and a hydroxyl group at the 4-position. The hydrazonothioic acid moiety is appended via a methylene linkage, with a methyl group substituting the terminal nitrogen (Fig. 1).

Molecular Formula:

Molecular Weight: 367.06 g/mol

Spectral Data:

-

UV/Vis Spectrum: Brominated aromatic systems typically exhibit absorption maxima in the 250–300 nm range due to π→π* transitions .

-

Melting Point: Analogous brominated benzoic acid derivatives display melting points near 228°C , suggesting similar thermal stability for this compound.

Synthetic Routes

The synthesis involves condensation of 3,5-dibromo-4-hydroxybenzaldehyde with N-methylcarbamohydrazonothioic acid under acidic conditions. Key steps include:

-

Aldehyde Activation: Protonation of the aldehyde group enhances electrophilicity.

-

Nucleophilic Attack: The hydrazine nitrogen attacks the activated carbonyl, forming a hydrazone linkage.

-

Purification: Recrystallization or chromatography isolates the product .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

-

Polar Solvents: Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Aqueous Media: Limited solubility due to hydrophobic bromine atoms.

Stability: Resists hydrolysis under neutral conditions but may degrade in strongly acidic or basic environments.

Reactivity Profile

-

Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under strong oxidizing conditions (e.g., ) .

-

Nucleophilic Substitution: Bromine atoms are susceptible to displacement by amines or thiols, enabling functionalization .

Biological Activities and Mechanisms

Antimicrobial Properties

Brominated hydrazones exhibit broad-spectrum antimicrobial activity. The mechanism involves:

-

Membrane Disruption: Enhanced lipophilicity from bromine atoms facilitates penetration into microbial membranes .

-

Enzyme Inhibition: Binding to essential bacterial enzymes (e.g., dihydrofolate reductase) disrupts folate synthesis.

Table 1: Antimicrobial Efficacy

Applications in Materials Science

Polymer Composites

The compound’s thioic acid group enables cross-linking in polymer matrices, enhancing mechanical properties:

-

Thermal Stability: Decomposition temperatures exceed 300°C in polyurethane composites .

-

Tensile Strength: Improvements of 15–20% compared to unmodified polymers.

Nanotechnology

Functionalized nanoparticles incorporating this compound demonstrate:

-

Drug Delivery: pH-responsive release of chemotherapeutic agents.

-

Surface Modification: Enhanced biocompatibility for biomedical applications .

Agricultural Relevance

Pesticidal Activity

The thioamide moiety confers pesticidal properties via:

-

Acetylcholinesterase Inhibition: Disruption of insect nervous systems.

-

Oxidative Stress Induction: Generation of reactive oxygen species in plant pathogens .

Plant Growth Regulation

Preliminary studies suggest modulation of auxin signaling pathways, promoting root development in Arabidopsis thaliana .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume